An In-depth Technical Guide to Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
An In-depth Technical Guide to Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
CAS Number: 142166-00-5
This technical guide provides a comprehensive overview of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound belonging to the 1,4-benzoxazin-3-one class. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and the broader class of 1,4-benzoxazin-3-one derivatives to provide a thorough understanding of its potential properties and applications.
Compound Identification and Chemical Properties
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a small molecule characterized by a fused benzene and oxazine ring system, with a carbonyl group at the 3-position of the oxazine ring and a methyl carboxylate group at the 7-position of the benzene ring.
| Property | Value | Source |
| CAS Number | 142166-00-5 | Internal |
| Molecular Formula | C₁₀H₉NO₄ | PubChem |
| Molecular Weight | 207.18 g/mol | PubChem |
| IUPAC Name | methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | PubChem |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | --- |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned in three main steps starting from commercially available methyl 4-hydroxybenzoate.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Nitration of Methyl 4-hydroxybenzoate
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Objective: To synthesize Methyl 4-hydroxy-3-nitrobenzoate.
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Reagents and Solvents: Methyl 4-hydroxybenzoate, nitric acid (30-62% by weight).[1]
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Procedure:
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Cool the nitric acid to 0-10 °C in an ice bath.
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Slowly add Methyl 4-hydroxybenzoate to the cooled nitric acid with continuous stirring.
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Maintain the reaction temperature between 20-30 °C using external cooling.[1]
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After the addition is complete, continue stirring for an additional 30 minutes.
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Pour the reaction mixture into ice-water to precipitate the product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
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Expected Outcome: A pure product of Methyl 4-hydroxy-3-nitrobenzoate.[1]
Step 2: Reduction of the Nitro Group
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Objective: To synthesize Methyl 3-amino-4-hydroxybenzoate.
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Reagents and Solvents: Methyl 4-hydroxy-3-nitrobenzoate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
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Procedure:
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Dissolve Methyl 4-hydroxy-3-nitrobenzoate in methanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C to the solution.
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Pressurize the vessel with hydrogen gas (typically 1-3 atm).
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Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed (monitored by TLC or hydrogen uptake).
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Filter the reaction mixture through celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
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Step 3: Cyclization to form the Benzoxazinone Ring
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Objective: To synthesize Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.
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Reagents and Solvents: Methyl 3-amino-4-hydroxybenzoate, Ethyl chloroacetate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or Acetone).
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Procedure:
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Dissolve Methyl 3-amino-4-hydroxybenzoate in the chosen solvent.
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Add the base to the solution and stir.
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Add ethyl chloroacetate dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Experimental Protocol: Reduction of the Lactam Carbonyl
The title compound has been used as a starting material in the synthesis of other molecules. A Chinese patent describes the following reduction procedure.
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Objective: To reduce the carbonyl group at the 3-position of the benzoxazinone ring.
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Reagents and Solvents: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS 142166-00-5), Borane dimethylsulfide complex, Tetrahydrofuran (THF), Methanol (MeOH).
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Procedure:
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To a solution of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (1 equivalent) in THF, add borane dimethylsulfide complex (2 equivalents).
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Heat the reaction mixture at 60 °C for 3 hours.
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Cool the reaction mixture to room temperature.
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Slowly add MeOH at 0 °C to quench the reaction.
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Heat the resulting mixture at 60 °C for 10 minutes.
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Remove the excess solvent in vacuo.
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Purify the resulting residue by flash chromatography.
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Biological Activity and Potential Applications
While no specific biological data for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has been found, the 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore with a wide range of biological activities.
Antimicrobial and Antifungal Activity
Derivatives of 1,4-benzoxazin-3-one have demonstrated significant potential as antimicrobial and antifungal agents. The structural similarity of the title compound to these active molecules suggests it may possess similar properties.
| Compound Class/Derivative | Activity | Quantitative Data (Example) | Source |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives | Antibacterial | Zone of inhibition against E. coli, S. aureus, and B. subtilis | --- |
| 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | Antifungal | EC₅₀ against G. zeae: 20.06 µg/ml (for compound 5L) | --- |
| A related benzoxazinone derivative | Not specified | IC₅₀ : 0.036-0.073 μM | --- |
Proposed Mechanism of Action
The mechanism of action for this specific compound has not been elucidated. However, a plausible mechanism, based on related antimicrobial compounds containing the benzoxazine core, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.
Caption: Plausible mechanism of antimicrobial action.
Generalized Experimental Protocol for Antimicrobial Screening
To evaluate the potential antimicrobial activity of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
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Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
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Materials:
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Test compound (dissolved in a suitable solvent, e.g., DMSO).
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
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Cation-adjusted Mueller-Hinton Broth (CAMHB).
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96-well microtiter plates.
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Positive control antibiotic (e.g., Ciprofloxacin).
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Negative control (broth and solvent).
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Procedure:
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Prepare a stock solution of the test compound in DMSO.
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Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
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Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
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Add the bacterial inoculum to each well containing the diluted compound.
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Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with solvent only).
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Incubate the plates at 37 °C for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
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Conclusion
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS 142166-00-5) is a member of the 1,4-benzoxazin-3-one class of heterocyclic compounds. While specific data on its biological activity is scarce, the well-documented antimicrobial and antifungal properties of this chemical class make it a compound of significant interest for further investigation in drug discovery programs. The proposed synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the biological potential of this molecule. Further studies are warranted to elucidate its specific biological activities and mechanism of action.
